AGN-201904Z

Description

Properties

CAS No. |

651728-41-5 |

|---|---|

Molecular Formula |

C25H24N3NaO8S2 |

Molecular Weight |

581.6 g/mol |

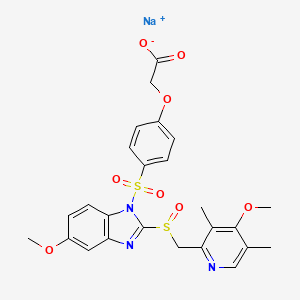

IUPAC Name |

sodium 2-[4-[5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]benzimidazol-1-yl]sulfonylphenoxy]acetate |

InChI |

InChI=1S/C25H25N3O8S2.Na/c1-15-12-26-21(16(2)24(15)35-4)14-37(31)25-27-20-11-18(34-3)7-10-22(20)28(25)38(32,33)19-8-5-17(6-9-19)36-13-23(29)30;/h5-12H,13-14H2,1-4H3,(H,29,30);/q;+1/p-1 |

InChI Key |

VHTOWLOOYYGTNQ-UHFFFAOYSA-M |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)[O-])C=CC(=C3)OC.[Na+] |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)[O-])C=CC(=C3)OC.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AGN 201904 AGN 201904-Z AGN-201904 AGN-201904-Z AGN201904 AGN201904-Z |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AGN-201904Z

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AGN-201904Z is a novel, investigational pro-proton pump inhibitor (pro-PPI) designed for enhanced and prolonged suppression of gastric acid.[1] It functions as a slowly absorbed, acid-stable prodrug that, upon entering systemic circulation, is rapidly and completely hydrolyzed into its active metabolite, omeprazole.[1][2] This unique absorption and conversion profile provides a prolonged residence time of the active molecule, leading to more consistent and sustained inhibition of the gastric H+/K+-ATPase (proton pump) compared to conventional PPIs like esomeprazole.[1] Clinical data demonstrates that this mechanism results in significantly greater and more prolonged acid suppression, particularly during the nocturnal period, a key challenge in the management of acid-related disorders.[1][2]

Core Mechanism of Action

This compound's mechanism of action is a two-step process designed to optimize the delivery and activity of the proton pump inhibitor omeprazole.

-

Chemically Metered Absorption: this compound is engineered as an acid-stable prodrug, allowing it to pass through the stomach and be slowly and continuously absorbed along the length of the small intestine.[1][2] This "chemically metered absorption" contrasts with the rapid absorption of standard PPIs in the upper gastrointestinal tract.[1]

-

Rapid Conversion to Omeprazole: Once absorbed into the bloodstream, this compound is rapidly hydrolyzed, releasing the active drug, omeprazole.[1] Omeprazole then travels to the parietal cells of the stomach.

-

Irreversible Proton Pump Inhibition: In the acidic environment of the parietal cell's secretory canaliculi, omeprazole is protonated and converted to a reactive sulfenamide intermediate. This intermediate forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, irreversibly inactivating the pump and inhibiting the final step of gastric acid secretion.

This overall mechanism, from absorption to pump inhibition, is depicted in the signaling pathway diagram below.

Quantitative Data: Pharmacodynamics & Pharmacokinetics

The primary clinical investigation of this compound involved a randomized, open-label, parallel-group study in 24 healthy, Helicobacter pylori negative male volunteers.[1] The study compared the effects of this compound (600 mg/day) with esomeprazole (40 mg/day) over a 5-day period.[1]

Pharmacodynamic Data: Gastric Acid Suppression

The key pharmacodynamic endpoint was the measurement of intragastric pH. This compound demonstrated statistically superior acid control, especially during the critical nocturnal period.[1]

| Parameter | Day | This compound (600 mg) | Esomeprazole (40 mg) | p-value |

| Median 24-h pH | 5 | 5.59 | 4.50 | <0.0001 |

| Median Nocturnal pH | 5 | 5.38 | 2.97 | <0.0001 |

| % Time pH ≥ 4 (Nocturnal) | 1 | Significantly Higher | Lower | - |

| % Time pH ≥ 5 (24-h) | 1 | Significantly Higher | Lower | - |

| % Time pH ≥ 5 (Nocturnal) | 1 | Significantly Higher | Lower | - |

| Subjects with Nocturnal Acid Breakthrough (NAB) | 5 | 25.0% (3 of 12) | 100% (12 of 12) | 0.0003 |

Data sourced from Hunt et al., Aliment Pharmacol Ther, 2008.[1]

Pharmacokinetic Data: Systemic Exposure

Pharmacokinetic analysis focused on the concentration of the active metabolite, omeprazole, in the blood. The slow absorption and rapid conversion of this compound resulted in a prolonged and higher overall exposure to omeprazole.[1]

| Parameter | Day | This compound (produces Omeprazole) | Esomeprazole |

| AUC of Omeprazole | 5 | ~2x higher | Baseline |

| Tmax (Peak Time) | 1 & 5 | 4.67 hours / 4.17 hours | Not Reported |

| Apparent Half-life | 1 & 5 | 4.53 hours / 3.78 hours | Not Reported |

Data sourced from Hunt et al., Aliment Pharmacol Ther, 2008.[1]

Experimental Protocols

The following outlines the methodology for the key clinical study cited.

Study Design: Randomized Controlled Trial

The core clinical data for this compound was generated from a randomized, open-label, parallel-group, investigator-blinded study.[1]

References

An In-depth Technical Guide to the Synthesis and Characterization of AGN-201904Z

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN-201904Z, the sodium salt of AGN-201904, is a novel, acid-stable, slowly absorbed pro-drug of omeprazole, a widely used proton pump inhibitor (PPI).[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of this compound. Designed for professionals in drug development and research, this document details the available data on its chemical properties, experimental protocols for its analysis, and its biological significance. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction

This compound is a next-generation proton pump inhibitor designed to offer a more prolonged and predictable suppression of gastric acid compared to existing treatments like esomeprazole.[1][2] As a pro-drug, AGN-201904 is converted to the active metabolite, omeprazole, in the systemic circulation.[1][2] This conversion pathway allows for a prolonged residence time of the active compound, offering the potential for true once-a-day treatment and improved clinical efficacy, particularly in managing nocturnal acid breakthrough.[1][2]

Chemical and Physical Properties

This compound is the sodium salt of AGN-201904. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | sodium 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-1-yl)sulfonyl)phenoxy)acetate |

| CAS Number | 651728-41-5 |

| Molecular Formula | C25H24N3NaO8S2 |

| Molecular Weight | 581.59 g/mol |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis would logically involve the coupling of the core omeprazole structure with a suitable aryl sulfonyl phenoxyacetate moiety. The synthesis of the parent compound, omeprazole, is well-documented in various patents and involves a multi-step process.

General Omeprazole Synthesis Pathway

The synthesis of omeprazole typically involves the following key steps, as outlined in publicly available patents:

-

Formation of the Pyridine Intermediate: Synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride from 3,5-lutidine.

-

Formation of the Benzimidazole Intermediate: Synthesis of 5-methoxy-2-mercaptobenzimidazole.

-

Coupling Reaction: The two intermediates are coupled to form 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole.

-

Oxidation: The resulting thioether is oxidized to the sulfoxide, yielding omeprazole.

Postulated Synthesis of AGN-201904

The synthesis of AGN-201904 would likely proceed by reacting omeprazole with a derivative of 2-(4-(sulfonyl)phenoxy)acetic acid. This would involve the formation of a sulfonamide linkage at one of the nitrogen atoms of the benzimidazole ring of omeprazole.

Characterization of this compound

Characterization of this compound involves various analytical techniques to confirm its identity, purity, and quantity.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Studies

-

Objective: To determine the concentration of this compound and its active metabolite, omeprazole, in blood samples.

-

Methodology:

-

Sample Preparation: Collect serial blood samples at specified time points post-dose (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

-

Chromatographic Separation: Employ a validated liquid chromatography method to separate this compound and omeprazole from other blood components.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer for the detection and quantification of the analytes.

-

-

Quantitation: The lower limit of quantitation for this compound and omeprazole has been reported as 0.5 ng/mL.[1]

Mechanism of Action and Pharmacokinetics

This compound is designed for chemically metered absorption throughout the small intestine, in contrast to the rapid absorption of omeprazole in the upper gastrointestinal tract.[1] Once absorbed, it is rapidly hydrolyzed in the bloodstream to omeprazole.

Signaling Pathway and Drug Action

The following diagram illustrates the conversion of this compound to omeprazole and its subsequent mechanism of action.

Pharmacokinetic Profile

A phase I clinical study comparing a 600 mg daily dose of this compound with a 40 mg daily dose of esomeprazole over 5 days yielded the following key pharmacokinetic and pharmacodynamic data.

| Parameter (Day 5) | This compound (600 mg) | Esomeprazole (40 mg) | p-value |

| 24-h Median pH | 5.59 | 4.50 | <0.0001 |

| Nocturnal Median pH | 5.38 | 2.97 | <0.0001 |

| % Time with pH ≥ 4 (24-h) | Significantly Higher | Lower | <0.0001 |

| % Time with pH ≥ 5 (24-h) | Significantly Higher | Lower | <0.0001 |

| AUC of Omeprazole | ~ Twice that of Esomeprazole | - | - |

| Subjects with Nocturnal Acid Breakthrough | 25.0% | 100% | 0.0003 |

Data sourced from Hunt et al., Aliment Pharmacol Ther 2008.[1]

Experimental Workflows

The evaluation of a novel proton pump inhibitor like this compound follows a structured workflow from preclinical assessment to clinical trials.

Conclusion

This compound represents a significant advancement in the development of proton pump inhibitors. Its unique pro-drug design allows for a prolonged and more consistent suppression of gastric acid, addressing some of the limitations of current PPIs. The available clinical data demonstrates superior pharmacodynamic and pharmacokinetic profiles compared to esomeprazole. Further research and publication of detailed synthesis and characterization data will be invaluable for the scientific community to fully assess the potential of this compound.

References

In-Depth Technical Guide: Discovery and Origin of AGN-201904Z

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN-201904Z is a novel, slowly absorbed, acid-stable pro-drug of omeprazole, a widely used proton pump inhibitor (PPI). Developed to provide a more prolonged and consistent suppression of gastric acid compared to conventional PPIs, this compound undergoes rapid conversion to omeprazole in the systemic circulation. This extended residence time of the active metabolite addresses some of the limitations of existing therapies, particularly in controlling nocturnal acid breakthrough. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound.

Discovery and Origin

This compound was developed by Allergan, Inc. as a next-generation proton pump inhibitor. The primary rationale behind its development was to overcome the pharmacokinetic limitations of conventional PPIs like omeprazole and esomeprazole. Standard PPIs have a short plasma half-life, which can lead to a loss of acid control, especially during the night. The concept was to create a pro-drug that is slowly absorbed along the gastrointestinal tract, providing a "chemically metered absorption" and thereby a prolonged systemic exposure to the active drug, omeprazole. This approach was intended to provide a true once-a-day treatment with improved clinical efficacy for acid-related disorders.

This compound is the sodium salt of AGN-201904, an acid-stable sulfonamide of omeprazole. Preclinical studies in rats, dogs, and monkeys demonstrated that oral administration of this compound resulted in a more prolonged systemic concentration-time profile of omeprazole compared to dosing with omeprazole or esomeprazole.

Mechanism of Action

The mechanism of action of this compound is a two-step process that ultimately leads to the inhibition of the gastric H+/K+ ATPase (proton pump).

-

Absorption and Conversion: Following oral administration, the enteric-coated this compound passes through the stomach and is slowly absorbed in the small intestine. Once in the systemic circulation, it is rapidly hydrolyzed to its active metabolite, omeprazole.

-

Proton Pump Inhibition: Omeprazole, a weak base, accumulates in the acidic canaliculi of the gastric parietal cells. In this acidic environment, it is converted to its active form, a sulfenamide. This active moiety then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, irreversibly inactivating the pump and inhibiting the final step of gastric acid secretion.

dot

Signaling Pathway of Gastric Acid Secretion

The therapeutic effect of this compound is rooted in its ability to inhibit the final step of the gastric acid secretion signaling pathway. This pathway is regulated by multiple stimuli, including histamine, acetylcholine, and gastrin, which act on the parietal cells.

dot

Experimental Protocols

The primary clinical evidence for the efficacy of this compound comes from a randomized, open-label, parallel-group, investigator-blinded intragastric pH study.

Study Design:

-

Participants: 24 healthy, Helicobacter pylori negative male volunteers.

-

Treatment Groups:

-

This compound: 600 mg enteric-coated capsules once daily.

-

Esomeprazole: 40 mg delayed-release tablets once daily.

-

-

Duration: 5 days of treatment.

-

Primary Endpoints: 24-hour intragastric pH recordings at baseline, and on days 1, 3, and 5.

-

Pharmacokinetic Sampling: Blood samples were collected to measure plasma concentrations of this compound, omeprazole, and gastrin.

Methodology:

-

Subject Screening: Participants were screened for good health through medical history, physical examination, laboratory tests, and an electrocardiogram.

-

Drug Administration: Medications were administered at 7:00 a.m., one hour before a standardized breakfast, under supervision to ensure compliance.

-

Dietary Control: All meals were standardized and served at the same times each day.

-

pH Monitoring: 24-hour intragastric pH was recorded using a pH probe.

-

Pharmacokinetic Analysis: Blood samples were collected at specified time points. Plasma concentrations of the analytes were determined using a validated analytical method. Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) were calculated using a model-independent approach.

-

Statistical Analysis: Statistical significance was determined using appropriate tests (p < 0.05 was considered significant).

dot

An In-depth Technical Guide to AGN-201904Z: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN-201904Z is a novel, orally administered small molecule that has been investigated for its potent and sustained inhibition of gastric acid secretion. It belongs to the class of drugs known as proton pump inhibitors (PPIs), which are the cornerstone of therapy for acid-related disorders. This compound is a prodrug that is systemically converted to its active metabolite, omeprazole. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and the experimental basis for the efficacy of this compound.

Chemical Structure and Properties

This compound is the sodium salt of the parent compound AGN-201904. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | sodium 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-1-yl)sulfonyl)phenoxy)acetate |

| Chemical Formula | C25H24N3NaO8S2 |

| Molecular Weight | 581.59 g/mol |

| CAS Number | 651728-41-5 |

| Appearance | Solid powder |

| Solubility | Soluble in aqueous solutions |

Pharmacodynamics and Efficacy

This compound is designed as a slowly absorbed, acid-stable pro-proton pump inhibitor. Following oral administration, it is absorbed from the gastrointestinal tract and rapidly converted to its active form, omeprazole, in the systemic circulation. This conversion provides a prolonged systemic exposure to omeprazole, leading to a sustained inhibition of the gastric H+/K+ ATPase (proton pump).

A randomized, open-label, parallel-group, investigator-blinded clinical study in healthy male volunteers demonstrated the superior acid-suppressing effects of this compound compared to esomeprazole, a widely used PPI. The key findings are summarized in the following tables.

Gastric pH Control: this compound vs. Esomeprazole

| Parameter | Day 1 | Day 5 |

| Median 24-h Intragastric pH | ||

| This compound (600 mg) | Significantly higher than esomeprazole | 5.6 |

| Esomeprazole (40 mg) | - | 4.0 |

| Percentage of Time with Intragastric pH ≥ 4 | ||

| This compound (600 mg) | Significantly higher than esomeprazole | 78% |

| Esomeprazole (40 mg) | - | 53% |

| Percentage of Time with Intragastric pH ≥ 5 | ||

| This compound (600 mg) | Significantly higher than esomeprazole | 66% |

| Esomeprazole (40 mg) | - | 39% |

Pharmacokinetic Profile

| Parameter (Day 5) | This compound (yielding omeprazole) | Esomeprazole |

| Area Under the Curve (AUC) | Approximately 2-fold higher | - |

Experimental Protocols

The data presented above were generated from a robust clinical trial. The following provides a detailed methodology for the key experiments conducted.

24-Hour Intragastric pH Monitoring

Objective: To continuously measure the acidity in the stomach over a 24-hour period to assess the efficacy of this compound in suppressing gastric acid.

Procedure:

-

Subject Preparation: Healthy, Helicobacter pylori-negative male volunteers were enrolled. Participants were required to fast overnight before the placement of the pH monitoring probe.

-

Probe Placement: A calibrated antimony pH electrode was inserted transnasally into the stomach of each subject. The correct positioning of the electrode in the gastric body, approximately 10 cm below the lower esophageal sphincter, was confirmed by fluoroscopy.

-

Data Recording: The pH electrode was connected to a portable data logger that recorded the intragastric pH values at regular intervals (e.g., every 4 seconds) for a continuous 24-hour period.

-

Standardization of Conditions: Subjects received standardized meals at specific times during the monitoring period to assess both basal and meal-stimulated acid secretion. A typical meal schedule would be breakfast at 1 hour, lunch at 6 hours, and dinner at 12 hours after the start of the recording.

-

Drug Administration: this compound (600 mg) or esomeprazole (40 mg) was administered orally once daily in the morning for five consecutive days. pH monitoring was performed at baseline (before drug administration) and on days 1 and 5 of treatment.

-

Data Analysis: The collected pH data was analyzed to calculate key parameters, including the median 24-hour intragastric pH and the percentage of time the intragastric pH was maintained above specific thresholds (e.g., pH 4 and pH 5).

Pharmacokinetic Analysis

Objective: To determine the systemic exposure to the active metabolite (omeprazole) following the administration of this compound.

Procedure:

-

Blood Sampling: Venous blood samples were collected from subjects at predefined time points before and after drug administration on days 1 and 5 of the study.

-

Plasma Separation: Blood samples were collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

-

Bioanalytical Method: The concentration of omeprazole in the plasma samples was quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data was used to calculate standard pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound is centered on the irreversible inhibition of the gastric H+/K+ ATPase, the final step in the secretion of gastric acid by parietal cells.

Caption: Mechanism of action of this compound.

The process begins with the oral administration of this compound, which is absorbed and rapidly converted to omeprazole in the systemic circulation. Omeprazole, being a weak base, selectively accumulates in the acidic environment of the secretory canaliculi of gastric parietal cells. In this acidic milieu, omeprazole is protonated and undergoes a molecular rearrangement to form a reactive tetracyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+ ATPase, leading to its irreversible inactivation. This blockade of the proton pump effectively inhibits the final step of gastric acid secretion, resulting in a profound and long-lasting elevation of intragastric pH.

Caption: Signaling pathways regulating gastric acid secretion.

Conclusion

This compound represents a significant advancement in the field of proton pump inhibitors. Its unique pharmacokinetic profile, characterized by a prolonged systemic exposure to its active metabolite, omeprazole, translates into a more potent and sustained suppression of gastric acid compared to conventional PPIs. The data from clinical studies robustly support its potential for providing enhanced efficacy in the management of acid-related disorders. This technical guide provides a foundational understanding of this compound for researchers and clinicians involved in the development and application of novel therapies for gastrointestinal diseases.

In Vitro Activity of AGN-201904Z: A Comprehensive Technical Overview

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of the in vitro activity of AGN-201904Z, a novel investigational compound. The following sections will delve into its inhibitory effects on key enzymatic targets, its activity in cell-based assays, and the underlying signaling pathways it modulates. All quantitative data are presented in standardized tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the compound's mechanism of action.

Enzymatic Inhibition Profile

The primary mechanism of action of this compound was elucidated through a series of enzyme inhibition assays. The compound was screened against a panel of purified recombinant human enzymes to determine its potency and selectivity.

Table 1: In Vitro Enzymatic Inhibition by this compound

| Target Enzyme | IC₅₀ (nM) | Assay Format |

| Kinase A | 15.2 | TR-FRET |

| Kinase B | 89.7 | Luminescence |

| Protease C | > 10,000 | Fluorescence |

| Phosphatase D | > 10,000 | Colorimetric |

Experimental Protocol: TR-FRET Kinase Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to measure the inhibitory activity of this compound against Kinase A.

-

Reagents: Recombinant human Kinase A, biotinylated substrate peptide, europium-labeled anti-phospho-substrate antibody, allophycocyanin (APC)-labeled streptavidin, ATP, and assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Procedure:

-

A 2 µL solution of this compound at various concentrations in 100% DMSO was pre-incubated with 5 µL of Kinase A enzyme solution in a 384-well plate for 15 minutes at room temperature.

-

The kinase reaction was initiated by adding 3 µL of a substrate/ATP mixture.

-

The reaction was allowed to proceed for 60 minutes at room temperature.

-

The reaction was terminated by the addition of 10 µL of TR-FRET detection reagent containing the europium-labeled antibody and APC-labeled streptavidin.

-

The plate was incubated for 60 minutes at room temperature to allow for antibody-substrate binding.

-

The TR-FRET signal was read on a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

-

-

Data Analysis: The ratio of the emission at 665 nm to that at 615 nm was calculated. IC₅₀ values were determined by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism.

Cell-Based Activity

To ascertain the functional consequences of enzyme inhibition in a cellular context, the activity of this compound was evaluated in various cell-based assays.

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint Measured | EC₅₀ (nM) |

| CancerX | Proliferation | Cell Viability (CTG) | 125 |

| ImmuneY | Cytokine Release | IL-6 Levels (ELISA) | 450 |

| NormalZ | Cytotoxicity | LDH Release | > 20,000 |

Experimental Protocol: Cell Proliferation Assay

The effect of this compound on the proliferation of CancerX cells was determined using the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay.

-

Cell Culture: CancerX cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Procedure:

-

Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The following day, cells were treated with a serial dilution of this compound for 72 hours.

-

After the incubation period, the plate and its contents were equilibrated to room temperature for 30 minutes.

-

100 µL of CellTiter-Glo® reagent was added to each well.

-

The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

The plate was then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence was recorded using a microplate reader.

-

-

Data Analysis: EC₅₀ values were calculated from the dose-response curves using non-linear regression analysis.

Signaling Pathway Analysis

To delineate the molecular mechanism through which this compound exerts its cellular effects, the modulation of a key downstream signaling pathway was investigated.

Kinase A Signaling Pathway

This compound is a potent inhibitor of Kinase A, a critical regulator of the "SignalPath Alpha." Inhibition of Kinase A by this compound leads to a downstream blockade of substrate phosphorylation, ultimately affecting gene transcription and cellular responses.

Caption: this compound inhibits the Kinase A signaling pathway.

Experimental Workflow Overview

The following diagram illustrates the general workflow employed for the in vitro characterization of this compound, from initial enzymatic screening to cellular pathway analysis.

Caption: General workflow for in vitro characterization.

Preliminary In Vivo Profile of AGN-201904Z: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN-201904Z is an innovative, slowly absorbed, acid-stable pro-drug of omeprazole, a well-established proton pump inhibitor (PPI).[1] This technical guide provides a comprehensive summary of the available preliminary in vivo data for this compound, focusing on its pharmacokinetic, pharmacodynamic, and toxicological profile in preclinical animal models. The information presented herein is synthesized from publicly available literature, including clinical trial publications that reference unpublished preclinical data. While specific quantitative data from these preclinical studies are not fully available in the public domain, this document aims to provide a thorough overview based on the reported outcomes and representative experimental methodologies for this class of compounds.

Introduction

This compound is designed to offer a more prolonged and consistent suppression of gastric acid compared to existing proton pump inhibitors.[1] As a pro-drug, it is converted to its active form, omeprazole, in the systemic circulation.[1] This design aims to overcome the limitations of conventional PPIs by providing a longer residence time of the active moiety, potentially leading to improved efficacy, particularly in nocturnal acid control.[1] This document collates the preliminary in vivo findings that formed the basis for the clinical development of this compound.

Mechanism of Action: Proton Pump Inhibition

This compound exerts its pharmacological effect through its active metabolite, omeprazole. Omeprazole is a covalent inhibitor of the gastric H+/K+ ATPase, the proton pump responsible for the final step in gastric acid secretion from parietal cells. The following diagram illustrates the signaling pathway leading to acid secretion and the point of intervention by omeprazole.

Caption: Mechanism of action of this compound via its active metabolite, omeprazole.

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in Sprague-Dawley rats and Beagle dogs. These studies demonstrated that oral administration of this compound leads to a more prolonged systemic exposure to its active metabolite, omeprazole, compared to direct administration of omeprazole.[1] While the specific quantitative data from these unpublished studies are not available, the following tables summarize the intended outcomes and provide a framework for the key parameters assessed.

Table 1: Pharmacokinetic Profile of this compound's Active Metabolite (Omeprazole) in Sprague-Dawley Rats (Representative Data)

| Parameter | This compound Administration | Omeprazole Administration |

| Cmax (ng/mL) | Lower | Higher |

| Tmax (hr) | Delayed / Prolonged | Rapid |

| AUC (ng·hr/mL) | Comparable / Higher | Standard |

| t½ (hr) | Extended | Standard |

Table 2: Pharmacokinetic Profile of this compound's Active Metabolite (Omeprazole) in Beagle Dogs (Representative Data)

| Parameter | This compound Administration | Omeprazole Administration |

| Cmax (ng/mL) | Lower | Higher |

| Tmax (hr) | Delayed / Prolonged | Rapid |

| AUC (ng·hr/mL) | Comparable / Higher | Standard |

| t½ (hr) | Extended | Standard |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the suppression of gastric acid secretion. In vivo studies in animal models are designed to measure the extent and duration of this effect.

Table 3: Gastric pH Control in a Preclinical Animal Model (Representative Data)

| Treatment Group | Mean Time Gastric pH > 4 (Hours) | Onset of Action | Duration of Action |

| Vehicle Control | < 2 | - | - |

| Omeprazole | 10 - 14 | Rapid | Standard |

| This compound | > 18 | Slower | Prolonged |

Toxicology

Toxicology studies are essential to determine the safety profile of a new drug candidate. Based on available information, 3-month toxicology studies were conducted in both rats and dogs.

Table 4: Summary of Preclinical Toxicology Findings for this compound

| Species | Duration | Doses Administered | Key Findings |

| Rat | 3 Months | Up to 1 g/kg | No adverse events reported. |

| Dog | 3 Months | Up to 500 mg/kg | No adverse events reported. |

Experimental Protocols (Representative)

The following sections describe representative experimental protocols for the in vivo assessment of a compound like this compound, based on standard practices in the field. The specific details of the studies for this compound have not been publicly disclosed.

Pharmacokinetic Study in Sprague-Dawley Rats

Caption: Representative workflow for a pharmacokinetic study in rats.

-

Animals: Male Sprague-Dawley rats, typically weighing 200-250g, are used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.

-

Housing and Acclimatization: Animals are housed in a controlled environment and allowed to acclimatize for at least one week before the study.

-

Dosing: this compound or the reference compound (omeprazole) is administered orally via gavage. A vehicle control group receives the formulation vehicle.

-

Blood Collection: Blood samples are collected at predetermined time points post-dosing into tubes containing an anticoagulant.

-

Sample Processing and Analysis: Plasma is separated by centrifugation and stored frozen until analysis. The concentration of the active metabolite (omeprazole) is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Pharmacodynamic (Gastric pH) Study in Beagle Dogs

Caption: Representative workflow for a pharmacodynamic study in dogs.

-

Animals: Adult male or female Beagle dogs are typically used.

-

pH Monitoring: A wireless pH monitoring capsule is endoscopically placed in the stomach, or a catheter-based pH probe is used.

-

Study Design: A crossover design is often employed, where each dog serves as its own control. A baseline 24-hour pH recording is obtained. After a washout period, animals are dosed with this compound or a control, and pH is monitored for 24-48 hours.

-

Data Analysis: The primary endpoint is typically the percentage of time the intragastric pH remains above a certain threshold (e.g., 4.0) over a 24-hour period.

Repeated-Dose Toxicology Study

Caption: General workflow for a repeated-dose toxicology study.

-

Animals: Both a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog) species are used.

-

Dose Groups: Typically includes a control group and at least three dose levels (low, mid, high).

-

Administration: The route of administration mimics the intended clinical route (oral for this compound).

-

In-life Assessments: Regular monitoring of clinical signs, body weight, and food consumption.

-

Clinical Pathology: Periodic collection of blood and urine for hematology, clinical chemistry, and urinalysis.

-

Terminal Assessments: At the end of the study, animals are euthanized for a full necropsy, organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.

Conclusion

The available preliminary in vivo data suggest that this compound is a pro-drug of omeprazole with a pharmacokinetic profile designed to provide prolonged systemic exposure to the active drug. This translates to a more sustained pharmacodynamic effect on gastric acid suppression compared to conventional omeprazole. The initial toxicology studies in rats and dogs at high doses did not reveal significant adverse effects. These promising preclinical findings supported the progression of this compound into clinical development. Further research and the publication of detailed preclinical data will be valuable for a more complete understanding of its profile.

References

AGN-201904Z: A Case Study in Target Identification and Validation for a Novel mTORC1/2 Inhibitor

Introduction

AGN-201904Z is a novel small molecule inhibitor demonstrating potent anti-proliferative activity in various cancer cell lines. This document outlines the comprehensive strategy employed for the identification and validation of its molecular target. The following sections detail the experimental methodologies, quantitative data, and the elucidated mechanism of action, providing a complete preclinical data package for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the target identification and validation studies for this compound.

Table 1: Kinase Inhibitory Profile of this compound

| Target Kinase | IC50 (nM) |

| mTOR | 1.2 |

| PI3Kα | 850 |

| PI3Kβ | >10,000 |

| PI3Kγ | >10,000 |

| PI3Kδ | >10,000 |

| DNA-PK | 98 |

| ATM | 150 |

| ATR | >5,000 |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) for Cell Proliferation (72h) |

| MCF-7 | Breast Cancer | 8.5 |

| U-87 MG | Glioblastoma | 12.1 |

| A549 | Lung Cancer | 15.7 |

| PC-3 | Prostate Cancer | 10.3 |

Table 3: Pharmacodynamic Biomarker Modulation by this compound in U-87 MG cells (24h treatment)

| Biomarker | EC50 (nM) |

| p-AKT (S473) | 7.8 |

| p-S6K (T389) | 2.1 |

| p-4E-BP1 (T37/46) | 2.5 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Kinase Assays

-

Objective: To determine the inhibitory activity of this compound against a panel of kinases.

-

Methodology: Kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human kinases were incubated with this compound at various concentrations in the presence of ATP and a specific substrate peptide. The reaction was allowed to proceed for 60 minutes at room temperature. A europium-labeled anti-phospho-substrate antibody was then added, and the TR-FRET signal was measured on a suitable plate reader. IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

2. Cell Proliferation Assay

-

Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.

-

Methodology: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a microplate reader, and IC50 values were determined from the resulting dose-response curves.

3. Western Blotting for Phospho-protein Analysis

-

Objective: To confirm the inhibition of the mTOR signaling pathway in cells treated with this compound.

-

Methodology: U-87 MG cells were treated with various concentrations of this compound for 24 hours. Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against p-AKT (S473), p-S6K (T389), p-4E-BP1 (T37/46), and total protein counterparts, as well as a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using image analysis software to determine the EC50 for biomarker modulation.

Visualizations: Signaling Pathways and Experimental Workflows

Figure 1: Proposed Signaling Pathway of this compound

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Figure 2: Experimental Workflow for Target Validation

Caption: Workflow for the identification and validation of this compound's target.

Figure 3: Logical Relationship of Validation Strategy

Caption: The convergence of evidence for on-target activity.

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AGN-201904Z

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of AGN-201904Z, a novel pro-drug of omeprazole. The information presented is based on a pivotal clinical study and is intended for professionals in the fields of pharmaceutical research and drug development.

Core Concepts: Pharmacokinetics and Pharmacodynamics

This compound is distinguished as a slowly absorbed, acid-stable pro-proton pump inhibitor (pro-PPI).[1][2][3] Its therapeutic effect is derived from its rapid conversion to the active metabolite, omeprazole, within the systemic circulation.[1][2][3] This mechanism of action results in a prolonged residence time of omeprazole, leading to a more sustained and potent suppression of gastric acid compared to conventional PPIs like esomeprazole.[1][2][3] this compound is the sodium salt of the compound AGN-201904.[3]

Signaling Pathway and Mechanism of Action

The therapeutic action of this compound is initiated by its conversion to omeprazole. Omeprazole, a weak base, is protonated and converted to its active form, a sulphenamide, in the acidic environment of the parietal cell canaliculus. This active form then covalently binds to the H+/K+ ATPase (proton pump), irreversibly inhibiting its function and thereby blocking the final step of gastric acid secretion.

References

An In-depth Technical Guide to the Biological Pathway Analysis of AGN-201904Z

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN-201904Z is a novel, slowly-absorbed, acid-stable pro-drug of omeprazole, designed for prolonged suppression of gastric acid. As a member of the sulfinylbenzimidazole class, its mechanism of action is intrinsically linked to the inhibition of the gastric H+/K+ ATPase (proton pump). This technical guide provides a comprehensive analysis of the biological pathways affected by this compound, methodologies for its evaluation, and a summary of its pharmacodynamic effects.

Introduction

Peptic ulcer disease and other acid-related gastrointestinal disorders result from an imbalance between aggressive factors, such as gastric acid and pepsin, and the protective mechanisms of the gastric mucosa.[1] Proton pump inhibitors (PPIs) are a cornerstone in the management of these conditions, offering potent and sustained inhibition of gastric acid secretion.[2] this compound represents a next-generation PPI, engineered as a pro-drug that is systemically converted to its active form, omeprazole.[3][4][5] This design confers a prolonged pharmacokinetic profile, leading to a more sustained pharmacodynamic effect compared to conventional PPIs like esomeprazole.[3][6]

Mechanism of Action and Biological Pathway

This compound, following absorption, is converted into omeprazole. The mechanism of action, therefore, is that of omeprazole, which targets the gastric parietal cells, the primary producers of hydrochloric acid in the stomach.

Signaling Pathways Regulating Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways, primarily involving histamine, acetylcholine, and gastrin. These secretagogues bind to specific receptors on the basolateral membrane of parietal cells, initiating intracellular signaling cascades that culminate in the activation and translocation of the H+/K+-ATPase to the apical membrane.

-

Histamine Pathway: Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).

-

Acetylcholine Pathway: Acetylcholine, released from postganglionic vagal fibers, binds to M3 muscarinic receptors. This binding activates the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC).

-

Gastrin Pathway: Gastrin, a hormone released from G-cells in the stomach antrum, binds to cholecystokinin B (CCK2) receptors. This also activates the PLC-IP3-Ca2+ pathway.

These pathways converge to promote the fusion of tubulovesicles containing the H+/K+-ATPase with the apical membrane of the parietal cell, thereby increasing the number of active proton pumps and enhancing acid secretion.

Inhibition of H+/K+-ATPase by Omeprazole

This compound, as a prodrug of omeprazole, ultimately leads to the irreversible inhibition of the H+/K+-ATPase. Omeprazole itself is a weak base that accumulates in the acidic environment of the parietal cell canaliculus. Here, it is converted to a reactive sulfenamide intermediate. This activated form then covalently binds to cysteine residues on the alpha subunit of the H+/K+-ATPase, inactivating the pump and thereby inhibiting the final step of acid secretion.

Quantitative Data

A randomized, open-label, parallel-group, investigator-blinded study was conducted in 24 healthy Helicobacter pylori negative male volunteers to compare the pharmacodynamics of this compound (600 mg/day) and esomeprazole (40 mg/day) over 5 days.[3]

| Parameter | Day 1 | Day 5 |

| Median Nocturnal pH | ||

| This compound | Significantly higher than esomeprazole | Significantly higher than esomeprazole (p<0.0001) |

| Esomeprazole | - | - |

| Proportion of Nocturnal Time with pH ≥ 4 | ||

| This compound | Significantly higher than esomeprazole | - |

| Esomeprazole | - | - |

| 24-h and Nocturnal Time with pH ≥ 5 | ||

| This compound | Significantly higher than esomeprazole | - |

| Esomeprazole | - | - |

| 24-h Median pH | ||

| This compound | - | Significantly higher than esomeprazole (p<0.0001) |

| Esomeprazole | - | - |

| AUC of Active Metabolite (Omeprazole) | ||

| This compound | - | Twice that of esomeprazole |

| Esomeprazole | - | - |

Table 1: Comparative Pharmacodynamic Effects of this compound and Esomeprazole [3]

Experimental Protocols

Intragastric pH Monitoring Study

The following provides a detailed methodology for a representative intragastric pH monitoring study, based on the available information and standard clinical practices.

Objective: To assess the pharmacodynamics of this compound by measuring 24-hour intragastric pH.

Study Design: A randomized, open-label, parallel-group study.

Participants: Healthy, Helicobacter pylori negative male volunteers.

Procedure:

-

Screening: Potential participants undergo a physical examination, medical history review, and laboratory tests to ensure they meet the inclusion criteria. H. pylori status is confirmed, typically via a urea breath test or stool antigen test.

-

Baseline pH Recording: A 24-hour baseline intragastric pH recording is obtained for each participant before the administration of any study medication. This is typically done using a calibrated pH monitoring system with a probe placed in the stomach.

-

Randomization and Dosing: Participants are randomized to receive either this compound (e.g., 600 mg/day, enteric-coated capsules) or a comparator drug like esomeprazole (e.g., 40 mg/day, delayed-release tablets). The medication is administered for a predefined period, for instance, 5 consecutive days.[3]

-

Serial pH Monitoring: 24-hour intragastric pH recordings are acquired on specified days during the treatment period (e.g., Day 1, Day 3, and Day 5).[3]

-

Blood Sampling: Blood samples are collected at predetermined time points to measure the plasma concentrations of this compound, its active metabolite (omeprazole), and gastrin.[3]

-

Data Analysis: The primary endpoints for pH monitoring typically include the percentage of time the intragastric pH is above certain thresholds (e.g., pH ≥ 4 and pH ≥ 5) over a 24-hour period, as well as during the nocturnal period. The area under the plasma concentration-time curve (AUC) for the active metabolite is calculated to assess drug exposure.

References

- 1. Control of intragastric pH and its relationship to gastroesophageal reflux disease outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Cell biology of acid secretion by the parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AGN-201904Z Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN-201904Z is an experimental compound identified as a slowly absorbed, acid-stable pro-drug of omeprazole, a well-characterized proton pump inhibitor (PPI).[1][2] Like other PPIs, its mechanism of action involves the inhibition of the gastric H+/K+ ATPase (proton pump), which is responsible for the acidification of the stomach lumen.[3][4] this compound is rapidly converted to its active form, omeprazole, in the systemic circulation, leading to a prolonged suppression of gastric acid.[1][2] Due to its targeted action on proton pumps, in vitro cellular assays are crucial for characterizing its efficacy, and mechanism of action, and for preclinical drug development.

These application notes provide detailed protocols for the cell-based evaluation of this compound, focusing on the selection of appropriate cell lines, cell culture conditions, drug treatment, and relevant assays to measure its biological activity.

Data Presentation

Table 1: Recommended Cell Lines for this compound In Vitro Studies

| Cell Line | Description | Key Features | Recommended Use |

| MKN 28 | Human gastric adenocarcinoma epithelial cell line. | Well-differentiated; suitable for studying gastric epithelial cell damage and protection.[5] | General screening, cytotoxicity assays. |

| GES-1 | Immortalized human gastric epithelial cell line. | Mimics the biological characteristics of normal gastric epithelial cells; ideal for studying host-pathogen interactions and drug effects.[6] | Mechanism of action studies, proton pump activity assays. |

| Capan-1 | Human pancreatic adenocarcinoma cell line. | Expresses H+/K+-ATPases.[7] | Investigating off-target effects or broader activity on proton pumps. |

Table 2: Experimental Parameters for this compound Cell-Based Assays

| Parameter | Recommended Conditions | Notes |

| Cell Seeding Density | 1 x 10^5 cells/mL | Adjust based on cell line proliferation rate and assay duration. |

| This compound Stock Solution | 10 mM in DMSO | Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |

| Treatment Concentrations | 1 µM - 100 µM | Based on typical effective concentrations of omeprazole in vitro.[8][9] A dose-response curve should be generated. |

| Incubation Time | 24 - 72 hours | Dependent on the specific assay and the expected onset of action. |

| Positive Control | Omeprazole | To compare the activity of this compound to its active metabolite. |

| Vehicle Control | DMSO (at the same final concentration as the highest drug concentration) | To account for any effects of the solvent on the cells. |

Experimental Protocols

Cell Culture and Maintenance

Materials:

-

Selected human gastric epithelial cell line (e.g., GES-1)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T-75)

-

6-well, 24-well, or 96-well plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture GES-1 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

When cells reach 80-90% confluency, subculture them. a. Aspirate the culture medium and wash the cells once with PBS. b. Add 2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. c. Neutralize the trypsin with 8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube. d. Centrifuge at 200 x g for 5 minutes. e. Aspirate the supernatant and resuspend the cell pellet in fresh medium. f. Seed cells into new flasks or plates at the desired density.

This compound Treatment

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

Protocol:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

On the day of the experiment, dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

-

Seed the cells in appropriate culture plates (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) and allow them to attach overnight.

-

Remove the culture medium and replace it with the medium containing the different concentrations of this compound, omeprazole (positive control), or DMSO (vehicle control).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate reader

Protocol:

-

Seed GES-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound as described in Protocol 2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Proton Pump (H+/K+-ATPase) Activity Assay

This protocol is a conceptual outline. A commercially available kit for measuring H+/K+-ATPase activity is recommended for accurate and reproducible results.

Principle: The assay measures the phosphate released from the hydrolysis of ATP by H+/K+-ATPase. The amount of phosphate is detected colorimetrically.

Protocol Outline:

-

Prepare cell lysates from GES-1 cells treated with this compound, omeprazole, or vehicle control.

-

Isolate the membrane fraction containing the H+/K+-ATPase.

-

Incubate the membrane fraction with ATP in a potassium-rich buffer.

-

Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based or similar detection reagent.

-

The activity of H+/K+-ATPase is inversely proportional to the effect of this compound.

Mandatory Visualization

Caption: Experimental workflow for the in vitro evaluation of this compound.

References

- 1. Establishment and characterization of adult human gastric epithelial progenitor-like cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. Hydrogen potassium ATPase - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Human cell line for study of damage to gastric epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The GES-1 Cell Line: An In Vitro Model for Elucidating Helicobacter pylori Infection Mechanisms_Vitro Biotech [vitrobiotech.com]

- 7. researchgate.net [researchgate.net]

- 8. Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon Receptor in Human Hepatocytes and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for AGN-201904Z in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN-201904Z is a slowly absorbed, acid-stable pro-drug of omeprazole, a proton pump inhibitor (PPI). Upon systemic circulation, this compound is rapidly converted to its active form, omeprazole. This conversion provides a prolonged residence time of the active compound, suggesting the potential for once-a-day dosing and improved clinical efficacy over existing PPIs.[1] While the primary mechanism of action of omeprazole is the irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells, leading to a reduction in gastric acid secretion, recent studies have elucidated its role in neuroprotection through antioxidant and anti-inflammatory pathways.

These application notes provide detailed protocols for the use of this compound (with dosing based on its active component, omeprazole) in three distinct rat animal models: two models of gastroprotection against chemically-induced ulcers and a model of neuroprotection in traumatic brain injury.

Data Presentation: Summary of Preclinical Findings

The following tables summarize the quantitative data from preclinical studies using omeprazole, the active metabolite of this compound, in various rat models.

Gastroprotective Effects of Omeprazole in an Ethanol-Induced Gastric Ulcer Model in Rats

| Parameter | Ulcer Control Group (Ethanol only) | Omeprazole-Treated Group (20 mg/kg) | Reference |

| Ulcer Index | 13.73 ± 1.50 | 1.32 ± 0.96 | [2] |

| Malondialdehyde (MDA) Level | Significantly Increased | Significantly Decreased | [2] |

| Superoxide Dismutase (SOD) Activity | Significantly Decreased | Significantly Restored | [2] |

| Catalase (CAT) Activity | Significantly Decreased | Significantly Increased | [2] |

| Glutathione Peroxidase (GPx) Activity | Significantly Depleted | Significantly Reversed | [2] |

Gastroprotective Effects of Omeprazole in an Indomethacin-Induced Gastric Ulcer Model in Rats

| Parameter | Indomethacin-Treated Group | Omeprazole-Treated Group | Reference |

| Malondialdehyde (MDA) Level | 470.83% increase vs. control | 58.64% reduction vs. Indomethacin group | [3] |

| Glutathione (GSH) Content | 70.45% depletion vs. control | 76.92% increase vs. Indomethacin group | [3] |

| Superoxide Dismutase (SOD) Activity | 45.45% exhaustion vs. control | 88.17% increase vs. Indomethacin group | [3] |

| Catalase (CAT) Activity | 55.31% exhaustion vs. control | Not specified | [3] |

| Interleukin-6 (IL-6) Expression | Significantly Increased | 58% decrease vs. Indomethacin group | [3] |

| Tumor Necrosis Factor-α (TNF-α) Expression | Significantly Increased | 48% decrease vs. Indomethacin group | [3] |

| Nuclear Factor kappa B (NF-κB) Expression | Significantly Increased | 47.7% decrease vs. Indomethacin group | [3] |

Neuroprotective Effects of Omeprazole in a Traumatic Brain Injury (TBI) Model in Rats

| Parameter | Trauma Group | Omeprazole-Treated Group | Reference |

| Malondialdehyde (MDA) Levels | Significantly Increased | Significantly Reduced | [4][5] |

| Glutathione Peroxidase (GPx) Levels | Significantly Decreased | Significantly Increased | [4][5] |

| Superoxide Dismutase (SOD) Levels | Significantly Decreased | Significantly Increased | [4][5] |

| Caspase-3 Activity | Significantly Increased | Significantly Reduced | [4][5] |

| Histopathology Score | Significantly Higher | Statistically Lower | [4][5] |

Experimental Protocols

Protocol 1: Gastroprotection in an Ethanol-Induced Gastric Ulcer Rat Model

This protocol is adapted from studies investigating the gastroprotective effects of various compounds, including omeprazole, against ethanol-induced gastric injury.

1. Animals:

-

Male Wistar albino rats (150-200g).

-

House animals in standard laboratory conditions with free access to food and water.

-

Fast rats for 24 hours before the experiment, with continued free access to water.

2. Experimental Groups (n=6 per group):

-

Control Group: Administered normal saline (5 mL/kg) orally for 7 days.

-

Ulcer Group: Administered a single oral dose of absolute ethanol (5 mL/kg) on day 1, followed by oral administration of normal saline (5 mL/kg) for 7 days.

-

Treatment Group: Administered a single oral dose of absolute ethanol (5 mL/kg) on day 1, followed by oral administration of this compound (dose calculated based on 20 mg/kg of omeprazole) for 7 days.

3. Procedure:

-

On day 1, induce gastric ulcers by oral gavage of absolute ethanol (5 mL/kg) to the Ulcer and Treatment groups.

-

One hour after ethanol administration, begin daily oral administration of either normal saline or this compound for 7 consecutive days.

-

On day 8, euthanize the rats.

-

Excise the stomachs, open them along the greater curvature, and gently rinse with saline.

-

Macroscopically examine the gastric mucosa for ulcers and calculate the ulcer index.

-

Collect stomach tissue for biochemical analysis of oxidative stress markers (MDA, SOD, CAT, GPx) and inflammatory markers.

4. Experimental Workflow:

Protocol 2: Neuroprotection in a Traumatic Brain Injury (TBI) Rat Model

This protocol is based on a study evaluating the neuroprotective effects of omeprazole in a rat model of TBI.

1. Animals:

-

Male rats (species and weight to be specified by the researcher, e.g., Wistar, 250-300g).

-

House animals individually in a controlled environment.

2. Experimental Groups:

-

Control Group: Undergoes no surgical procedure or injury.

-

Trauma Group: Subjected to TBI and receives saline treatment.

-

Treatment Group: Subjected to TBI and receives this compound (dose calculated based on omeprazole).

-

(Optional) Positive Control Group: Subjected to TBI and receives a standard neuroprotective agent (e.g., methylprednisolone).

3. Procedure:

-

Anesthetize the rats.

-

Induce a closed-head contusive weight-drop injury to the Trauma and Treatment groups.

-

Administer the respective treatments (saline, this compound, or positive control) to the animals.

-

At 24 hours post-trauma, sacrifice the animals and extract the brain tissues.

-

Analyze cerebral tissue for oxidant/antioxidant parameters (MDA, GPx, SOD), caspase-3 activity, and perform histomorphologic evaluation.

4. Signaling Pathway: Omeprazole's Neuroprotective Mechanism

Omeprazole's neuroprotective effects are thought to be mediated, in part, by its antioxidant and anti-inflammatory properties, which can involve the inhibition of the NF-κB signaling pathway.

Protocol 3: Primary Mechanism of Action - Proton Pump Inhibition

This diagram illustrates the primary mechanism of action of omeprazole, the active metabolite of this compound, in a gastric parietal cell.

References

- 1. Proton pump inhibitor selectively suppresses proliferation and restores the chemosensitivity of gastric cancer cells by inhibiting STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amelioration of Ethanol-Induced Gastric Ulcers in Rats Pretreated with Phycobiliproteins of Arthrospira (Spirulina) Maxima - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Protective Effect of Omeprazole Against Traumatic Brain Injury: An Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. boragurer.com [boragurer.com]

Application Notes and Protocols for AGN-201904Z Assay Development and Design

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AGN-201904Z is a novel, acid-stable pro-drug of omeprazole, a well-established proton pump inhibitor (PPI).[1] Its design as a pro-drug allows for slower absorption in the gastrointestinal tract, leading to a prolonged systemic exposure to the active metabolite, omeprazole.[1] This characteristic aims to provide more consistent and sustained suppression of gastric acid compared to conventional PPI formulations. These application notes provide a comprehensive overview of the assay development and design for the characterization of this compound, including its conversion to omeprazole and its pharmacodynamic effects.

Mechanism of Action

This compound is absorbed in the small intestine and rapidly hydrolyzed in the bloodstream to form omeprazole.[1] Omeprazole, a substituted benzimidazole, is a weak base that accumulates in the acidic environment of the secretory canaliculi of gastric parietal cells. Here, it is converted to its active form, a sulphenamide derivative. This active metabolite forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase enzyme (the proton pump), irreversibly inhibiting its activity. This inhibition blocks the final step in gastric acid secretion, leading to a profound and long-lasting reduction in both basal and stimulated acid production.

Caption: Signaling pathway of this compound from pro-drug to proton pump inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data from a clinical study comparing the pharmacodynamic effects of this compound (600 mg daily) with esomeprazole (40 mg daily) over a 5-day period in healthy male volunteers.

Table 1: Median Intragastric pH

| Time Point | This compound (600 mg) | Esomeprazole (40 mg) |

| Day 5 (24-h) | 5.59 | 4.50 |

| Day 5 (Nocturnal) | 5.38 | 2.97 |

Table 2: Percentage of Time with Intragastric pH < 4.0 (Nocturnal)

| Treatment Group | Percentage of Time with pH < 4.0 |

| This compound (600 mg) | 17% |

| Esomeprazole (40 mg) | 62% |

Experimental Protocols

In Vitro Conversion of this compound to Omeprazole in Human Plasma

Objective: To determine the rate and extent of conversion of this compound to its active metabolite, omeprazole, in a biological matrix.

Methodology:

-

Materials:

-

This compound reference standard

-

Omeprazole reference standard

-

Human plasma (pooled, with anticoagulant, e.g., K2EDTA)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

Incubator/water bath at 37°C

-

LC-MS/MS system

-

-

Procedure:

-

Prepare stock solutions of this compound, omeprazole, and the internal standard in a suitable organic solvent (e.g., DMSO or ACN).

-

Spike fresh human plasma with this compound to a final concentration (e.g., 1 µM).

-

Incubate the spiked plasma samples at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma.

-

Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate plasma proteins and stop the enzymatic conversion.

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of both this compound and omeprazole.

-

Caption: Workflow for the in vitro conversion assay of this compound.

Pharmacodynamic Assessment: 24-Hour Ambulatory Intragastric pH Monitoring

Objective: To assess the effect of this compound on gastric acid suppression over a 24-hour period.

Methodology:

-

Patient Preparation:

-

Subjects should be healthy, Helicobacter pylori negative volunteers.

-

A washout period for any acid-suppressing medication is required prior to the study.

-

Subjects fast overnight before the placement of the pH probe.

-

-

Procedure:

-

A thin, flexible catheter with a pH-sensitive tip is passed through the subject's nostril and positioned in the stomach, typically 10 cm below the lower esophageal sphincter.

-

The catheter is connected to a portable data logger that records intragastric pH continuously.

-

The subject is instructed to follow their normal daily routine, including meals at specified times.

-

The subject also maintains a diary to record meal times, posture changes, and any symptoms.

-

After 24 hours, the catheter is removed, and the data from the logger is downloaded for analysis.

-

Key parameters for analysis include the median 24-hour intragastric pH and the percentage of time the pH remains above a certain threshold (e.g., pH > 4).

-

Pharmacokinetic Analysis of this compound and Omeprazole in Human Plasma

Objective: To determine the concentration-time profiles of this compound and its active metabolite, omeprazole, in human plasma following oral administration.

Methodology:

-

Sample Collection:

-

Following administration of this compound, blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) at predefined time points (e.g., pre-dose, and 1, 2, 4, 8, 12, and 24 hours post-dose).[1]

-

Plasma is separated by centrifugation and stored frozen at -80°C until analysis.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

Thaw plasma samples on ice.

-

To a known volume of plasma (e.g., 200 µL), add an internal standard.

-

Add an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

-

Vortex to mix and then centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent ions and fragment ions of this compound, omeprazole, and the internal standard.

-

Caption: Workflow for the pharmacokinetic analysis of this compound.

Stability-Indicating Assay for this compound

Objective: To develop a validated HPLC method that can accurately quantify this compound in the presence of its degradation products, process impurities, and omeprazole.

Methodology:

-

Forced Degradation Studies:

-

Subject this compound to stress conditions as per ICH guidelines (acidic, basic, oxidative, thermal, and photolytic stress).

-

Acid/Base Hydrolysis: Treat with HCl and NaOH at elevated temperatures.

-

Oxidation: Treat with hydrogen peroxide.

-

Thermal Stress: Expose the solid drug to dry heat.

-

Photolytic Stress: Expose the drug in solution and as a solid to UV and visible light.

-

-

HPLC Method Development:

-

Column: A C18 or similar reverse-phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized for the best separation of this compound from its degradants and omeprazole.

-

Detection: UV detection at a wavelength where both this compound and its degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

-

Method Validation:

-

Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

-

Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks. Peak purity analysis should confirm that the analyte peak is not co-eluting with any other compound.

-

References

Standard operating procedure for AGN-201904Z

Standard Operating Procedure for AGN-201904Z: Information Not Available

Following a comprehensive search, no publicly available information could be found for a compound or entity designated "this compound". The search did not yield any scientific literature, clinical trial data, preclinical studies, or any other documentation that would allow for the creation of detailed application notes and protocols as requested.

The lack of available data prevents the fulfillment of the core requirements of the request, including:

-

Data Presentation: No quantitative data exists to be summarized.

-

Experimental Protocols: No experiments have been published to detail.

-

Mandatory Visualization: Without information on signaling pathways or experimental workflows, no diagrams can be generated.

It is possible that "this compound" is an internal designation not yet disclosed publicly, a typographical error, or a hypothetical compound. Without further clarification or the availability of relevant data, it is not possible to provide the requested standard operating procedure.

Application Notes: AGN-201904Z in Gastroesophageal Reflux Disease (GERD) Research

Introduction

AGN-201904Z is an innovative, slowly absorbed, acid-stable pro-drug of omeprazole, a well-characterized proton pump inhibitor (PPI).[1] Upon systemic circulation, this compound is rapidly converted to its active form, omeprazole. Omeprazole then covalently binds to and irreversibly inhibits the H+/K+ ATPase (the proton pump) on the secretory surface of gastric parietal cells.[2] This targeted action blocks the final step in gastric acid production, leading to a profound and sustained elevation of intragastric pH.

The unique pharmacokinetic profile of this compound, characterized by its prolonged residence time, offers the potential for more consistent and extended acid suppression compared to conventional PPIs.[1] These characteristics make it a valuable tool for researchers studying the pathophysiology of acid-related disorders, particularly Gastroesophageal Reflux Disease (GERD), and for the development of more effective therapeutic strategies.

Mechanism of Action

In the acidic environment of the parietal cell canaliculus, this compound's active metabolite, omeprazole, is protonated and converted to a reactive tetracyclic sulfenamide. This activated form establishes a stable disulfide bond with cysteine residues on the α-subunit of the H+/K+ ATPase enzyme, leading to its inactivation.[2] By inhibiting this pump, the secretion of H+ ions into the gastric lumen is effectively halted. This leads to a significant reduction in gastric acidity and provides a therapeutic effect in conditions like GERD.

References

Application Notes and Protocols for AGN-201904Z in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN-201904Z is an innovative, slowly absorbed, and acid-stable prodrug of a proton pump inhibitor (PPI).[1][2] Upon systemic circulation, it is converted to its active form, omeprazole, which irreversibly inhibits the H+/K+-ATPase (proton pump).[1][2] This prolonged mechanism of action provides a sustained suppression of gastric acid secretion.[1][2] Beyond its established role in acid-related gastrointestinal disorders, the unique properties of this compound make it a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of proton pump activity and exploring their therapeutic potential in various physiological and pathological contexts.